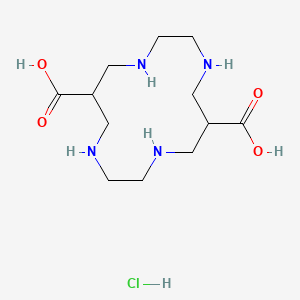

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride

Description

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride is a macrocyclic ligand featuring a 14-membered tetraazacyclotetradecane backbone with two carboxylic acid substituents at the 6 and 13 positions. This compound is structurally related to other polyazamacrocycles used in coordination chemistry, particularly in medical imaging and radiopharmaceuticals. Its hydrochloride form enhances solubility, making it suitable for aqueous applications. Unlike tetraacetic acid derivatives (e.g., H4dota or H4teta), this ligand’s reduced number of carboxylic arms and distinct substitution pattern influence its metal-binding selectivity, stability, and kinetic properties .

Properties

Molecular Formula |

C12H25ClN4O4 |

|---|---|

Molecular Weight |

324.80 g/mol |

IUPAC Name |

1,4,8,11-tetrazacyclotetradecane-6,13-dicarboxylic acid;hydrochloride |

InChI |

InChI=1S/C12H24N4O4.ClH/c17-11(18)9-5-13-1-2-14-6-10(12(19)20)8-16-4-3-15-7-9;/h9-10,13-16H,1-8H2,(H,17,18)(H,19,20);1H |

InChI Key |

BDJMVDIXGQQERD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(CNCCNCC(CN1)C(=O)O)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Bisacylation of 1,3-Diaminopropane

- Reactants: 1,3-diaminopropane and chloroacetyl chloride (2 equivalents).

- Catalyst/Base: Alkali metal carbonate (e.g., potassium carbonate).

- Solvent: Biphasic system of water and a chlorinated aliphatic hydrocarbon (commonly methylene chloride).

- Temperature: 0°C to 30°C.

- Reaction Time: 90 minutes to 4 hours.

- Procedure: The diamine is dissolved in methylene chloride, water and potassium carbonate are added, and the mixture is cooled to 0–2°C. Chloroacetyl chloride is added dropwise over 60–90 minutes, maintaining temperature below 10°C. After completion, the mixture is warmed to room temperature, filtered, washed, and dried to isolate the dichlorodiamide intermediate as a white solid.

Cyclization to Dioxocyclam

- Reactants: Dichlorodiamide intermediate and equimolar 1,3-diaminopropane.

- Catalyst/Base: Sodium carbonate.

- Solvent: Acetonitrile.

- Temperature: 78°C to 83°C (reflux conditions).

- Reaction Time: 20 to 30 hours.

- Procedure: The dichlorodiamide and sodium carbonate are suspended in acetonitrile, followed by addition of 1,3-diaminopropane. The mixture is refluxed for 24 hours, cooled, filtered, and the crude product is purified by chromatography using silica gel with methanol/dichloromethane containing ammonium hydroxide as eluent.

Reduction to 1,4,8,11-Tetraazacyclotetradecane

- Reactants: Dioxocyclam.

- Reducing Agents: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), lithium aluminum hydride, or borane-tetrahydrofuran complex.

- Solvent: Aromatic hydrocarbons such as toluene.

- Temperature: 20°C to 35°C.

- Reaction Time: 90 minutes to 4 hours.

- Procedure: In a nitrogen-purged flask, dry toluene and Red-Al solution are cooled to 0°C. Dioxocyclam is added portionwise, then stirred overnight at room temperature. The reaction is quenched carefully with sodium hydroxide solution, and the product is extracted, dried, and isolated.

Functionalization to 6,13-Dicarboxylic Acid Hydrochloride

While the patents primarily focus on the preparation of the parent macrocyclic tetraamine (cyclam), introduction of carboxylic acid groups at the 6 and 13 positions typically involves selective alkylation or acylation of the macrocycle followed by hydrolysis and salt formation with hydrochloric acid. Specific detailed procedures for this step are less commonly disclosed but generally involve:

- Carboxylation: Reaction of the macrocycle with appropriate carboxylating agents or protected carboxylic acid derivatives.

- Hydrolysis: Removal of protecting groups to yield free carboxylic acids.

- Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt.

Data Summary Table of Key Preparation Steps

| Step | Reaction Type | Reactants & Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Bisacylation | 1,3-Diaminopropane, chloroacetyl chloride, K2CO3 | 0–30°C, 90 min–4 h, water + CH2Cl2 | Dichlorodiamide intermediate | Temperature control critical |

| 2 | Cyclization | Dichlorodiamide, 1,3-diaminopropane, Na2CO3 | 78–83°C reflux, 20–30 h, acetonitrile | Dioxocyclam | Long reaction time required |

| 3 | Reduction | Dioxocyclam, Red-Al® (or LiAlH4, BH3-THF) | 20–35°C, 90 min–4 h, toluene | 1,4,8,11-Tetraazacyclotetradecane | Inert atmosphere necessary |

| 4 | Functionalization | Macrocycle, carboxylating agents, HCl | Variable | 6,13-Dicarboxylic acid hydrochloride | Specific protocols vary |

Chemical Reactions Analysis

Coordination Chemistry

Cyclam derivatives are well-known for forming stabile complexes with transition metals. The dicarboxylic acid groups in this compound likely enhance its chelating ability:

The carboxylic acid groups may participate in additional coordination, enabling multinuclear assemblies or bridging ligands.

Derivatization Reactions

The dicarboxylic acid functionalities enable further functionalization:

-

Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts to form esters.

-

Amide Formation : Coupling with amines using carbodiimides (e.g., EDCl) to create amide linkages.

-

Cross-Coupling : Potential for conjugation with biomolecules (e.g., proteins) via NHS esters or click chemistry.

Salt Formation and Crystallization

The hydrochloride salt suggests protonation of the macrocycle’s amine groups. Similar cyclam salts exhibit complex crystalline networks :

-

Adducts with Carboxylic Acids : Cyclam cations can pair with carboxylate anions (e.g., adamantane-1-carboxylate) to form hydrated salts with extended hydrogen-bonding networks .

-

Infinite Hydroxonium Sheets : In some cyclam derivatives, hydroxonium cations (H₃O⁺) form 2-D sheets stabilized by interactions with macrocycles .

Scientific Research Applications

Coordination Chemistry

Metal Complex Formation

1,4,8,11-Tetraazacyclotetradecane (cyclam) can form stable complexes with various metal ions, including cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The coordination properties of cyclam allow it to form both four-coordinate and six-coordinate metal complexes depending on the ligands involved.

- Cobalt Complexes : Cyclam dicarboxylate has been characterized in cobalt(III) complexes that exhibit octahedral geometry. The isomers of 1,4,8,11-tetraazacyclotetradecane-6,13-dicarboxylate have been studied for their structural properties and stability in solution. The trans and cis isomers show different physical properties due to variations in strain within the chelate rings formed by the ligand .

- Nickel and Copper Complexes : Research indicates that cyclam can stabilize nickel(II) and copper(II) ions effectively. These complexes are notable for their catalytic properties and potential applications in organic synthesis .

Medicinal Chemistry

Potential Imaging Agents

Recent studies have explored the use of cyclam derivatives as potential imaging agents in medical diagnostics. The ability of cyclam to form stable complexes with lanthanides like gadolinium (Gd) enhances its utility in magnetic resonance imaging (MRI).

- Gadolinium Complexes : Cyclam-based ligands have been synthesized to improve the relaxivity of Gd complexes. For instance, trisubstituted cyclam derivatives have shown increased relaxivity values compared to standard Gd-DOTA complexes, indicating their potential as more effective MRI contrast agents .

Materials Science

Nanomaterials and Catalysts

The unique structural features of cyclam make it an excellent candidate for the synthesis of nanomaterials and catalysts.

- Nanoparticle Stabilization : Cyclam has been utilized in stabilizing metal nanoparticles due to its ability to coordinate with metal ions. This application is crucial in developing catalysts for various chemical reactions, including hydrogenation and oxidation processes.

- Catalytic Properties : Cyclam-based metal complexes have demonstrated catalytic activity in several reactions. For example, copper-cyclam complexes are effective catalysts for the oxidation of alcohols under mild conditions .

Case Studies

Mechanism of Action

The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple nitrogen atoms in the macrocyclic structure, which can coordinate with metal ions. The molecular targets and pathways involved include the formation of metal-ligand complexes, which are crucial in various chemical and biological processes.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to four major analogs (Table 1):

Key Observations :

- Ring Size : The 14-membered ring (vs. 12-membered in H4dota/H2do2a) accommodates larger metal ions (e.g., lanthanides or actinides) but may reduce thermodynamic stability for smaller ions like Cu²⁺ or Zn²⁺ .

- Substituent Position : The 6,13-dicarboxylic acid arrangement creates a distinct coordination geometry compared to analogs with substituents at 1,4,7,10 or 1,4 positions. This may alter metal-binding kinetics and selectivity.

Serum Stability and Radiopharmaceutical Potential

Evidence from benzyl-TETA (a 14-membered macrocycle with four acetic acid arms) highlights the importance of structural optimization for serum stability. For example, ⁶⁷Cu-benzyl-TETA-antibody demonstrates superior in vivo stability compared to DTPA or EDTA analogs, critical for radiopharmaceutical efficacy .

Biological Activity

1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic acid hydrochloride, commonly referred to as cyclam dicarboxylic acid, is a macrocyclic compound known for its unique structural properties and biological activities. This compound has garnered attention in various fields of research, including coordination chemistry, pharmacology, and biochemistry. Understanding its biological activity is crucial for potential applications in drug design and therapeutic interventions.

Chemical Structure and Properties

The chemical formula of 1,4,8,11-tetraazacyclotetradecane-6,13-dicarboxylic acid hydrochloride is with a molecular weight of approximately 390.18 g/mol. The compound is characterized by a macrocyclic structure that can coordinate with various metal ions, enhancing its biological activity.

Structural Characteristics

- Macrocyclic Framework : The tetraazacyclotetradecane structure allows for the formation of stable complexes with transition metals.

- Functional Groups : The presence of carboxylic acid groups contributes to its solubility and reactivity.

Coordination Chemistry

Cyclam derivatives exhibit significant coordination chemistry with transition metals such as cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). These metal complexes have been studied for their biological implications, particularly in the context of drug delivery systems and as potential therapeutic agents.

Table 1: Summary of Metal Complexes with Cyclam Derivatives

| Metal Ion | Complex Formed | Biological Activity |

|---|---|---|

| Co²⁺ | [Co(cyclam)]²⁺ | Anticancer activity; enzyme mimicry |

| Ni²⁺ | [Ni(cyclam)]²⁺ | Antimicrobial properties |

| Cu²⁺ | [Cu(cyclam)]²⁺ | Antioxidant effects; neuroprotective |

| Zn²⁺ | [Zn(cyclam)]²⁺ | Role in enzyme function; immune support |

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of cyclam derivatives. For instance, cyclam has been shown to enhance the bioavailability of certain drugs by acting as a carrier molecule.

Case Study: Cyclam as a Drug Delivery System

A study investigated the use of cyclam-based carriers for delivering anticancer agents. The results indicated that cyclam could effectively encapsulate drugs and facilitate their release in targeted tissues, thereby increasing therapeutic efficacy while minimizing side effects.

The biological activity of cyclam derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate various biochemical pathways:

- Calcium Sensing Receptor (CaSR) Activation : Cyclam has been identified as an agonist for CaSR, which plays a critical role in calcium homeostasis and cellular signaling pathways. Its EC₅₀ value indicates potent activity at low concentrations .

- Antioxidant Activity : Transition metal complexes of cyclam demonstrate significant antioxidant properties, which can protect cells from oxidative stress.

Toxicology and Safety Profile

The safety profile of 1,4,8,11-tetraazacyclotetradecane-6,13-dicarboxylic acid hydrochloride has been assessed in various preclinical studies. Generally, it exhibits low toxicity levels at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential interactions with other drugs.

Q & A

Basic: What are the recommended synthesis protocols for 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves cyclization reactions of polyamine precursors (e.g., 1,4,8,11-tetraazacyclotetradecane) with dicarboxylic acids under controlled pH and temperature. For purification, recrystallization using polar solvents (e.g., methanol/water mixtures) is common, followed by high-performance liquid chromatography (HPLC) to isolate the hydrochloride salt form. Purity validation requires nuclear magnetic resonance (NMR; 1H, 13C) to confirm structural integrity and inductively coupled plasma mass spectrometry (ICP-MS) to verify metal-free synthesis conditions .

Advanced: How does the ligand geometry of this compound influence its coordination behavior with lanthanides or transition metals?

Methodological Answer:

The macrocyclic tetraaza scaffold provides a rigid framework for metal chelation, but the dicarboxylic acid substituents introduce conformational flexibility. To analyze coordination geometry:

- Use X-ray crystallography (as demonstrated for structurally similar macrocycles in and ) to resolve metal-ligand bond lengths and angles.

- Pair with extended X-ray absorption fine structure (EXAFS) spectroscopy to study local coordination environments in solution.

- Compare experimental results with density functional theory (DFT) simulations to predict preferential binding modes (e.g., octadentate vs. hexadentate coordination) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR in D2O or DMSO-d6 to confirm protonation states and hydrogen bonding patterns.

- Infrared (IR) Spectroscopy : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) functional groups.

- Mass Spectrometry (ESI-MS) : Verify molecular weight and detect fragmentation patterns.

- Ion Chromatography : Quantify chloride counterions to validate stoichiometry of the hydrochloride salt .

Advanced: How can researchers address discrepancies in stability data for this compound under varying pH and temperature conditions?

Methodological Answer:

- Design accelerated stability studies using HPLC to monitor degradation products (e.g., decarboxylation or macrocycle hydrolysis) at elevated temperatures (40–60°C) and pH ranges (2–10).

- Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions.

- Cross-validate with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds and differential scanning calorimetry (DSC) for phase transitions .

Basic: What are the primary applications of this compound in supramolecular chemistry?

Methodological Answer:

The dicarboxylic acid groups enable pH-responsive behavior, making it suitable for:

- Metal-Organic Frameworks (MOFs) : As a linker for constructing porous materials with tunable adsorption properties.

- Biomimetic Catalysis : Mimicking metalloenzyme active sites (e.g., mimicking cytochrome P450 with iron complexes).

- Drug Delivery Systems : Chelating radionuclides (e.g., gadolinium for MRI contrast agents) while leveraging carboxylates for solubility .

Advanced: What computational strategies can predict the compound’s binding affinity for specific metal ions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model ligand flexibility in aqueous solutions to identify energetically favorable conformations.

- Density Functional Theory (DFT) : Calculate Gibbs free energy of metal-ligand complexation (e.g., ΔG for Eu³+ vs. Fe³+ binding).

- Machine Learning : Train models on existing macrocycle-metal affinity data to predict untested combinations. Validate predictions with isothermal titration calorimetry (ITC) .

Basic: How should researchers handle hygroscopicity and solubility challenges during experimental workflows?

Methodological Answer:

- Store the compound in a desiccator under nitrogen atmosphere to prevent moisture absorption.

- For solubility, pre-equilibrate solutions at target pH (e.g., 4–6 for carboxylate protonation) and use co-solvents (e.g., DMSO:water 1:9).

- Characterize hygroscopicity via dynamic vapor sorption (DVS) analysis to determine critical relative humidity thresholds .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies of metal complexes derived from this ligand?

Methodological Answer:

- Systematic Variation of Reaction Conditions : Test catalysis under controlled O2/moisture levels to isolate ligand vs. environmental effects.

- In Situ Spectroscopic Monitoring : Use UV-Vis or Raman spectroscopy to track intermediate species during catalytic cycles.

- Single-Crystal XRD : Compare active-site geometries of high- vs. low-efficiency catalysts to identify structural determinants .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as hydrochloride salts may release HCl vapor.

- Refer to safety data sheets (SDS) for similar macrocyclic compounds (e.g., MedChemExpress guidelines in ) for spill management and waste disposal.

- Conduct risk assessments for exothermic reactions during synthesis .

Advanced: How can researchers optimize ligand-to-metal ratios to prevent polynuclear complex formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.